Acetochlor-2-hydroxy

描述

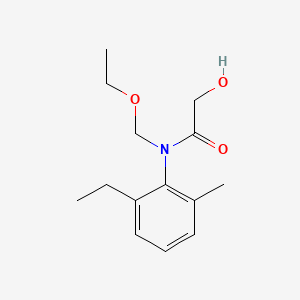

Acetochlor-2-hydroxy is an organic compound with a complex structure It is characterized by the presence of an acetamide group, an ethoxymethyl group, and a 2-hydroxy group attached to a phenyl ring that is substituted with ethyl and methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetochlor-2-hydroxy typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylphenol with ethyl chloroformate to form an intermediate, which is then reacted with ethoxymethylamine to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the compound. The final product is typically purified through crystallization or distillation.

化学反应分析

Types of Reactions

Acetochlor-2-hydroxy can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new compounds with different functional groups.

科学研究应用

Agricultural Applications

Herbicidal Properties

Acetochlor-2-hydroxy functions primarily as a pre-emergence herbicide targeting annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Its efficacy in controlling weed growth has made it a valuable tool in agricultural practices. Studies indicate that acetochlor can inhibit the germination and growth of various weed species, thus enhancing crop yield and quality .

Environmental Impact

Monitoring studies have shown that acetochlor residues can persist in soil and water systems. Research indicates that its breakdown products, including this compound, may also exhibit herbicidal activity but with varying persistence and toxicity profiles . Understanding these dynamics is crucial for assessing the environmental impact of its use.

Biological Activities

This compound has been investigated for several biological activities that extend beyond its herbicidal properties:

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. This property suggests potential applications in developing antimicrobial agents for agricultural or medical use.

Anti-inflammatory Effects

Studies have indicated that this compound may modulate inflammatory pathways, providing insights into its potential for treating inflammatory conditions. The ability to influence such pathways could lead to new therapeutic strategies for diseases characterized by chronic inflammation.

Anticancer Properties

Preliminary investigations have suggested that this compound could induce apoptosis in cancer cells. In vitro studies have shown significant reductions in cell viability across various cancer cell lines, particularly breast cancer (MCF7) and leukemia (HL60) cell lines . The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability under physiological conditions influence its bioavailability.

- Distribution : this compound is distributed throughout tissues via specific transporters, enhancing its efficacy at target sites.

- Metabolism : Metabolic studies are necessary to identify potential metabolites with differing biological activities.

- Excretion : Knowledge of excretion pathways aids in understanding safety profiles and potential accumulation risks .

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer potential of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, particularly in MCF7 and HL60 cell lines. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Environmental Monitoring

A study focused on monitoring acetochlor residues in soil revealed that application rates as low as 1.24 mg/kg inhibited the growth of both bacteria and microfungi, indicating potential ecological impacts . This finding underscores the need for careful management of herbicide application to mitigate adverse environmental effects.

Summary of Biological Activities

作用机制

The mechanism of action of Acetochlor-2-hydroxy depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects.

相似化合物的比较

Similar Compounds

- Acetamide, N-(methoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy-

- Acetamide, N-(ethoxymethyl)-N-(2-methyl-6-ethylphenyl)-2-hydroxy-

- Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-3-hydroxy-

Uniqueness

Acetochlor-2-hydroxy is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxymethyl and hydroxyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Acetochlor-2-hydroxy is a derivative of acetochlor, a widely used herbicide belonging to the chloroacetanilide class. This compound has garnered attention due to its potential biological activity, including implications for human health and environmental impact. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Acetochlor acts as a pre-emergent herbicide, inhibiting the growth of various weeds by interfering with their ability to synthesize essential proteins. The compound is primarily absorbed by plant roots and shoots, leading to its effectiveness in controlling weed populations in crops such as corn and soybeans. The specific biological activity of this compound is not extensively studied; however, its parent compound's effects provide insights into its potential behavior in biological systems.

Absorption, Distribution, and Excretion

Research indicates that acetochlor is rapidly absorbed and distributed within biological systems. A study involving Sprague-Dawley rats showed that after administration of a single oral dose of acetochlor, significant amounts were excreted within the first 48 hours, with tissue concentrations peaking in whole blood (up to 6.2 µg/g) compared to other organs such as the liver and kidneys .

Table 1: Tissue Concentrations of Acetochlor After 5 Days

| Tissue | Male (µg/g) | Female (µg/g) |

|---|---|---|

| Whole Blood | 4.5 - 6.2 | 4.5 - 6.2 |

| Liver | ~0.5 | ~0.5 |

| Spleen | ~0.38 | ~0.38 |

| Kidneys | ~7.6 - 23 | ~7.6 - 23 |

Carcinogenic Potential

The carcinogenic potential of acetochlor has been a subject of investigation. Studies have suggested an association between acetochlor exposure and increased incidences of various cancers, including lung and colorectal cancers. In a cohort study, users of acetochlor exhibited a relative risk (RR) for lung cancer at 1.74 (95% CI: 1.07-2.84) compared to non-users .

Table 2: Cancer Risk Associated with Acetochlor Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Lung Cancer | 1.74 | 1.07 - 2.84 |

| Colorectal Cancer | 1.75 | 1.08 - 2.83 |

| Melanoma | 1.61 | 0.98 - 2.66 |

| Pancreatic Cancer | 2.36 | 0.98 - 5.65 |

Environmental Impact and Degradation

Acetochlor's stability in the environment is influenced by factors such as UV radiation and temperature, which can lead to its degradation into potentially harmful byproducts . Research indicates that under certain conditions, the toxicity of these degradation products may pose risks to aquatic life and soil microorganisms.

Case Studies

A notable case study examined the effects of acetochlor on human health within agricultural communities where it is heavily used. The findings highlighted correlations between high exposure levels and increased cancer rates among applicators and their families . Furthermore, bioassays conducted on various cell lines demonstrated that exposure to acetochlor could lead to cytotoxic effects, suggesting a need for further investigation into its long-term health implications .

属性

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-12-8-6-7-11(3)14(12)15(10-18-5-2)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHFIHGLTXUWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073576 | |

| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60090-47-3 | |

| Record name | Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060090473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。